N-(2-Bromo-5-fluorophenyl)acetamide
Overview
Description
“N-(2-Bromo-5-fluorophenyl)acetamide” is an organic compound with the molecular formula C8H7BrFNO. It has a molecular weight of 232.05 . This compound belongs to the class of organic compounds known as carboximidic acids .
Molecular Structure Analysis
The molecular structure of “N-(2-Bromo-5-fluorophenyl)acetamide” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group .Scientific Research Applications
Anticonvulsant and Antidepressant Activity
- N-(2-Bromo-5-fluorophenyl)acetamide derivatives have shown potential in treating convulsions and depression. A study by Xie et al. (2013) synthesized various derivatives, finding that some reduced immobility times in mice during depression tests, and also displayed protective effects against pentylenetetrazole-induced convulsions (Xie, Tang, Pan, & Guan, 2013).
Antimicrobial Properties
- Derivatives of N-(2-Bromo-5-fluorophenyl)acetamide have been explored for their antimicrobial effects. Parikh and Joshi (2014) synthesized a series of compounds with enhanced antimicrobial properties, particularly effective against a range of bacterial and fungal strains (Parikh & Joshi, 2014).
- Another study by Badiger et al. (2013) developed derivatives that were screened for their effectiveness against various bacterial and fungal species (Badiger, Mulla, Khazi, & Khazi, 2013).
Anti-Inflammatory Activity
- Sunder and Maleraju (2013) synthesized derivatives of N-(2-Bromo-5-fluorophenyl)acetamide to explore their anti-inflammatory potential, finding significant activity in some derivatives (Sunder & Maleraju, 2013).
Potential in Cancer Treatment
- A novel compound, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, showed promise in modifying lymphoid cell responses affected by tumor growth, suggesting potential applications in cancer immunotherapy (Wang, Ruszala-Mallon, Lumanglas, Silva, & Durr, 1988).
Synthesis of New Pesticides
- Derivatives of N-(2-Bromo-5-fluorophenyl)acetamide have been characterized as potential new pesticides. Olszewska, Pikus, and Tarasiuk (2008) explored new derivatives with potential applications in pest control (Olszewska, Pikus, & Tarasiuk, 2008).
Safety And Hazards
properties
IUPAC Name |
N-(2-bromo-5-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONOJQNMZGORON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-5-fluorophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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